2-[2-(4-Hydroxyphenyl)thioethyl]-1-methylpyrrolidine
Overview
Description
4-[2-(1-methyl-2-pyrrolidinyl)ethylthio]phenol is an aryl sulfide.
Scientific Research Applications
Corrosion Inhibition in Oil and Gas Wells
A novel series of cationic surfactants, including derivatives similar to 2-[2-(4-Hydroxyphenyl)thioethyl]-1-methylpyrrolidine, were evaluated as corrosion inhibitors for carbon steel pipelines in oil and gas wells. These surfactants showed good ability to act as corrosion inhibitors, with their efficiency increasing with concentration, exposure time, and temperature (Hegazy, El-Etre, El-Shafaie, & Berry, 2016).
Pharmacological Profiles in Serotonin Receptor Antagonism
Compounds structurally related to this compound were studied for their pharmacological profiles as serotonin (5-HT2A) receptor antagonists. These compounds showed potential in inhibiting platelet aggregation induced by serotonin, suggesting their relevance in treating conditions related to serotonin receptors (Ogawa, Sugidachi, Tanaka, Fujimoto, & Asai, 2002).
Antioxidant and Calcium Antagonistic Activity
Research on derivatives of this compound explored their potential as novel calcium antagonists with antioxidant activity. The phenolic hydroxyl group in these compounds was essential for their antioxidant activity, highlighting their potential in therapeutic applications related to oxidative stress and calcium imbalance (Kato, Ozaki, Tamura, Suzuki, Akima, & Ohi, 1999).
Synthesis and Medicinal Applications
Studies have explored the synthesis of 4-fluoropyrrolidine derivatives, which are relevant in medicinal chemistry applications, including dipeptidyl peptidase IV inhibitors. These studies offer insights into the synthesis methods that could be applicable to this compound and its derivatives (Singh & Umemoto, 2011).
Properties
Molecular Formula |
C13H19NOS |
---|---|
Molecular Weight |
237.36 g/mol |
IUPAC Name |
4-[2-(1-methylpyrrolidin-2-yl)ethylsulfanyl]phenol |
InChI |
InChI=1S/C13H19NOS/c1-14-9-2-3-11(14)8-10-16-13-6-4-12(15)5-7-13/h4-7,11,15H,2-3,8-10H2,1H3 |
InChI Key |
NVZGJSVPOOILDI-UHFFFAOYSA-N |
SMILES |
CN1CCCC1CCSC2=CC=C(C=C2)O |
Canonical SMILES |
CN1CCCC1CCSC2=CC=C(C=C2)O |
Synonyms |
4-((2-(1-methyl-2-pyrrolidinyl)ethyl)thio)phenol hydrochloride SIB 1553A SIB-1553A |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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